Azapropazone Azapropazone Apazone is a member of the class of benzotriazines that is 1,2-dihydro-1,2,4-benzotriazine bearing a dimethylamino substitutent at position 3 and a methyl substituent at position 7 and in which the nitrogens at positions 1 and 2 are both acylated by a carboxy group of propylmalonic acid. It has a role as a uricosuric drug and a non-steroidal anti-inflammatory drug. It derives from a hydride of a 1,2,4-benzotriazine.
An anti-inflammatory agent used in the treatment of rheumatoid arthritis. It also has uricosuric properties and has been used to treat gout.
Brand Name: Vulcanchem
CAS No.: 13539-59-8
VCID: VC0520004
InChI: InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3
SMILES: CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C
Molecular Formula: C16H20N4O2
Molecular Weight: 300.36 g/mol

Azapropazone

CAS No.: 13539-59-8

Cat. No.: VC0520004

Molecular Formula: C16H20N4O2

Molecular Weight: 300.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azapropazone - 13539-59-8

Specification

CAS No. 13539-59-8
Molecular Formula C16H20N4O2
Molecular Weight 300.36 g/mol
IUPAC Name 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione
Standard InChI InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3
Standard InChI Key MPHPHYZQRGLTBO-UHFFFAOYSA-N
SMILES CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C
Canonical SMILES CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C
Appearance Solid powder
Melting Point 247.0 °C

Introduction

Chemical Architecture and Physicochemical Properties

Structural Characteristics

Azapropazone (IUPAC name: (2S)-2-Allyl-5-(dimethylamino)-9-methyl-1H-pyrazolo[1,2-a] benzotriazine-1,3(2H)-dione) features a tricyclic framework comprising fused pyrazole, triazine, and benzene rings . X-ray crystallography reveals a non-planar conformation due to steric interactions between the dimethylamino group’s methyl substituent and the keto-enol system’s oxygen atom . The molecule exists as a zwitterion, with charge delocalization across the β-keto-enol moiety and protonation at N(6) of the triazine ring .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular formulaC₁₆H₁₈N₄O₂
Average molecular mass298.34 g/mol
Monoisotopic mass298.142976 Da
StereochemistrySingle chiral center (S-configuration)
SolubilityLipophilic (logP ≈ 1.8)

Synthetic Pathway and Stability

The synthesis involves condensation of malonyl chloride derivatives with aminopyrazole precursors, followed by allylation at the stereogenic center . Stability studies indicate sensitivity to strong acids, with formic acid inducing pyrazolidine ring opening to form 3-dimethylamino-7-methyl-1-valeryl-1,4-dihydro-1,2,4-benzotriazine .

Pharmacodynamic Profile

Mechanism of Action

Azapropazone competitively inhibits cyclooxygenase-1 (COX-1) and COX-2 isoforms, reducing prostaglandin synthesis . In vitro assays demonstrate 50% inhibition of bovine COX-1 at 12 μM, comparable to indomethacin’s potency . The dimethylamino group enhances membrane permeability, facilitating intracellular accumulation in synovial tissues .

Secondary Pharmacological Effects

  • Uricosuric activity: Enhances renal urate excretion through URAT1 transporter inhibition

  • Antipyretic action: Suppresses interleukin-1β-induced hypothalamic prostaglandin E₂ synthesis

  • Antiplatelet effects: Reversible inhibition of thromboxane A₂ synthase (IC₅₀ = 45 μM)

Pharmacokinetic Behavior

Absorption and Distribution

Oral bioavailability reaches 85% in humans, with peak plasma concentrations (Cₘₐₓ) of 45 μg/mL occurring 4–6 hours post-administration . The volume of distribution (Vd) measures 0.15 L/kg, indicating preferential partitioning into synovial fluid over plasma .

Table 2: Key Pharmacokinetic Parameters

ParameterValuePopulationSource
Half-life (t₁/₂)18–22 hoursHuman
Protein binding98–99%Human
Renal excretion60% unchangedHuman
Metabolic clearance<10% hepaticHuman

Metabolism and Excretion

Cytochrome P450 3A4 mediates N-demethylation to form the primary metabolite, 5-amino-9-methyl-azapropazone . Renal organic cation transporters (OCT2) facilitate urinary elimination, with significant drug-drug interaction potential when co-administered with OCT2 substrates like abacavir .

Toxicological Evaluation

Acute and Chronic Toxicity

Beagle dogs displayed exceptional sensitivity to gastrointestinal ulceration at doses >50 mg/kg/day, contrasting with primates showing no significant mucosal damage at 100 mg/kg/day . Chronic rodent studies (1-year exposure) revealed no carcinogenic or teratogenic effects at therapeutic doses .

Organ-Specific Toxicity

  • Hepatotoxicity: Elevated transaminases observed in <2% of patients at 1.2 g/day

  • Nephrotoxicity: Reversible creatinine elevation in patients with pre-existing renal impairment

  • Hematological effects: Platelet function inhibition without quantitative cytopenias

Clinical Efficacy and Comparative Studies

Rheumatoid Arthritis Management

A 14-day randomized trial (n=85) comparing azapropazone 1.2 g/day versus aspirin 3.9 g/day demonstrated:

  • 68% vs. 54% pain reduction (Visual Analog Scale)

  • 12% vs. 22% withdrawal rate due to adverse events

  • 79% vs. 61% patient satisfaction scores

Gout Therapy

Open-label studies report 85% reduction in acute gout attacks within 72 hours at 1.8 g/day dosing, attributed to combined COX inhibition and uricosuric activity .

Analytical Detection Methods

Voltammetric Sensing

Carbon paste electrodes modified with 5% zinc oxide nanoparticles (ZnONPs) enable sensitive AZA quantification:

  • Linear range: 0.1–100 μM

  • Detection limit: 38 nM (pH 5.0 acetate buffer)

  • Oxidation peak: +0.72 V vs. Ag/AgCl

Chromatographic Assays

HPLC-UV methods achieve 95% recovery from plasma with:

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile phase: Acetonitrile/0.1% phosphoric acid (55:45)

  • Retention time: 6.8 minutes

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